molecular formula C8H6N2O B1590373 Imidazo[1,5-A]pyridine-3-carbaldehyde CAS No. 56671-66-0

Imidazo[1,5-A]pyridine-3-carbaldehyde

Cat. No.: B1590373
CAS No.: 56671-66-0
M. Wt: 146.15 g/mol
InChI Key: UFDFAMUXKRGTJE-UHFFFAOYSA-N
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Description

Imidazo[1,5-A]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,5-A]pyridine core with a formyl group at the 3-position. This compound is part of a broader class of imidazo[1,5-A]pyridines, which are known for their significant roles in various fields, including pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Imidazo[1,5-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Serves as a fluorescent probe for imaging and diagnostic purposes.

    Medicine: Investigated for its potential as an anti-cancer agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of optoelectronic devices and sensors

Mechanism of Action

Target of Action

Imidazo[1,5-A]pyridine-3-carbaldehyde is a compound with significant structural relevance in agrochemicals and pharmaceuticals

Action Environment

Environmental factors, such as pH, temperature, and oxidative conditions, impact the compound’s stability and efficacy. For example, exposure to light or reactive chemicals might alter its structure or reactivity.

Safety and Hazards

While specific safety and hazard information for Imidazo[1,5-A]pyridine-3-carbaldehyde is not available in the search results, it’s generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the chemical in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Imidazo[1,5-A]pyridine-3-carbaldehyde and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,5-A]pyridines, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,5-A]pyridine-3-carbaldehyde stands out due to its unique combination of chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its role in diverse scientific fields highlight its significance .

Properties

IUPAC Name

imidazo[1,5-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-8-9-5-7-3-1-2-4-10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDFAMUXKRGTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481177
Record name Imidazo[1,5-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56671-66-0
Record name Imidazo[1,5-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,5-a]pyridine-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To imidazo[1,5-a]pyridine (2.337 g, 19.78 mmol) in tetrahydrofuran (40 mL) was added n-butyl lithium (2.5 M in hexane, 15.76 mL, 39.4 mmol) at −40° C. The mixture was stirred at −40° C. for 3.5 hours, followed by the addition of dimethylformamide (3.1 mL, 40 mmol). The reaction mixture was stirred at 25° C. overnight and quenched with water. The mixture was then partitioned between dichloromethane (80 mL) and water (15 mL). The organic phase layer was dried with anhydrous sodium sulfate, filtered and concentrated in vacuo. The crude material was purified by chromatography eluting with 0-50% ethyl acetate/dichloromethane to give the title compound (1.78 g, 62% yield).
Quantity
2.337 g
Type
reactant
Reaction Step One
Quantity
15.76 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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